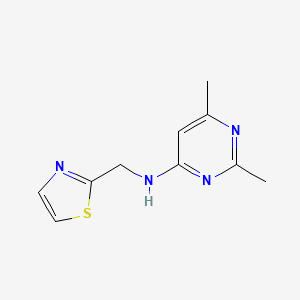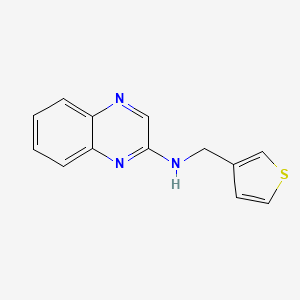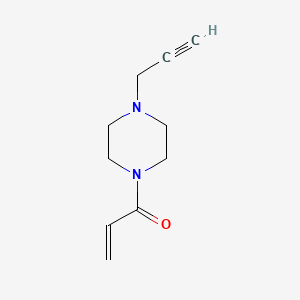
2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine, also known as TH287, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential applications in cancer treatment. TH287 has been shown to selectively target and inhibit the activity of the DNA repair enzyme MTH1, which is essential for cancer cell survival. In
科学的研究の応用
2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine has been extensively studied in preclinical cancer models, and it has shown promising results as a potential cancer therapeutic agent. The selective inhibition of MTH1 by 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine leads to the accumulation of oxidized nucleotides in cancer cells, which ultimately leads to DNA damage and cell death. 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer.
作用機序
MTH1 is an enzyme that plays a crucial role in maintaining the integrity of the genome by preventing the accumulation of oxidized nucleotides. 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine selectively targets MTH1 and inhibits its activity, leading to the accumulation of oxidized nucleotides in cancer cells. The accumulation of oxidized nucleotides ultimately leads to DNA damage and cell death.
Biochemical and Physiological Effects:
2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine has been shown to have potent antitumor activity in preclinical cancer models. In addition to its selective inhibition of MTH1, 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine has also been shown to sensitize cancer cells to radiation therapy, making it a potential combination therapy option.
実験室実験の利点と制限
One of the main advantages of 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine in lab experiments is its selectivity for MTH1, which minimizes off-target effects. 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine has a relatively short half-life, which may limit its effectiveness in long-term treatment regimens.
将来の方向性
There are several potential future directions for 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine research. One area of interest is the development of combination therapies that incorporate 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine with other cancer therapeutic agents, such as radiation therapy or chemotherapy. Another area of interest is the exploration of 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine in combination with immune checkpoint inhibitors, which may enhance the immune response against cancer cells. Additionally, further studies are needed to determine the optimal dosing regimen and treatment duration for 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine in cancer patients.
合成法
The synthesis of 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine involves a multi-step process that starts with the reaction of 2,6-dimethylpyrimidin-4-amine with 2-bromoacetic acid, followed by the reaction with thioacetic acid to form the thiazole ring. The final step involves the reaction with methyl iodide to form the methyl group on the thiazole ring. The overall yield of 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine synthesis is around 15%, and the final product is obtained as a white solid.
特性
IUPAC Name |
2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-7-5-9(14-8(2)13-7)12-6-10-11-3-4-15-10/h3-5H,6H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXCLCLVQLWLKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NCC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575737.png)
![N-[(2-chlorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline](/img/structure/B7575744.png)
![2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575745.png)




![2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575763.png)


![2-chloro-N-[(2-ethoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575778.png)